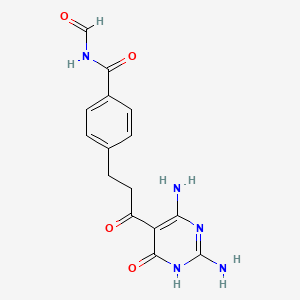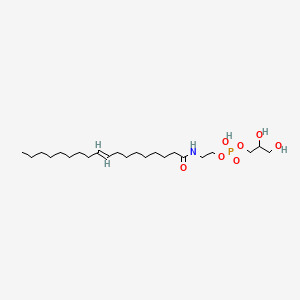
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is a naturally occurring lipid that belongs to the class of N-acylated ethanolamines. These compounds are known for their diverse bioactivities, including roles in lipid biochemistry, endocannabinoid signaling, and neuroscience . This compound is a precursor to oleoyl ethanolamide, a potent endogenous agonist for peroxisome proliferator-activated receptor alpha (PPARα) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer typically involves the acylation of ethanolamine with oleic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as glycerophosphodiesterase 1 (GDE1) to facilitate the formation of the glycerophospho linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the ethanolamine or oleoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized lipids, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bioactive lipids.
Biology: The compound plays a role in cellular signaling and membrane dynamics.
Industry: The compound is used in the development of lipid-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer exerts its effects primarily through its conversion to oleoyl ethanolamide, which activates PPARα. This activation leads to various downstream effects, including the regulation of lipid metabolism and appetite suppression . The molecular targets involved include PPARα and other components of the endocannabinoid signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arachidonoyl Ethanolamide (Anandamide): Another N-acylated ethanolamine that acts as an endogenous cannabinoid neurotransmitter.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.
Uniqueness
Glycerophospho-N-Oleoyl Ethanolamine-Z-isomer is unique due to its specific role as a precursor to oleoyl ethanolamide, which has distinct bioactivities compared to other N-acylated ethanolamines. Its ability to activate PPARα and influence appetite regulation sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C23H46NO7P |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 2-[[(E)-octadec-9-enoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9+ |
InChI-Schlüssel |
VBNXVCGZJCGEKO-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


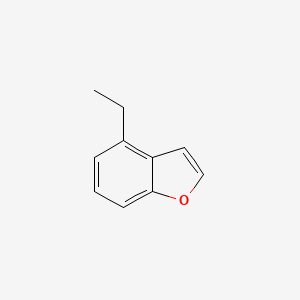

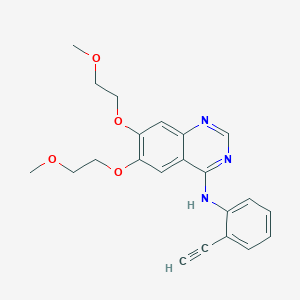
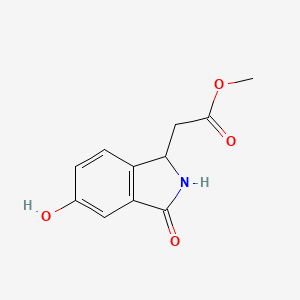



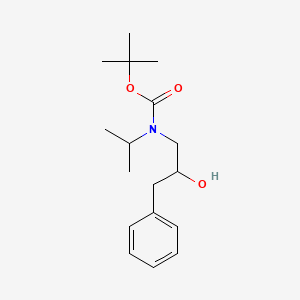

![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
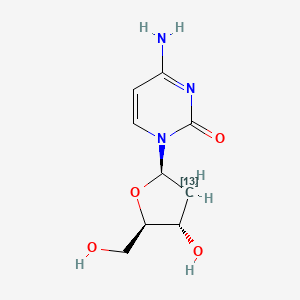
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
